molecular formula C19H21N5O4S B2925931 1-(4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione CAS No. 2034613-62-0

1-(4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione

Cat. No. B2925931
CAS RN: 2034613-62-0
M. Wt: 415.47
InChI Key: TVWAPHHZWWRVES-UHFFFAOYSA-N
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Description

This compound is a derivative of 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide . It’s structurally related to compounds that act as VHL inhibitors, which are used for the treatment of conditions such as anemia (e.g., chronic anemia or anemia associated with chronic kidney disease, dialysis, or cancer chemotherapy), ischemia, stroke, or damage to the cardiovascular system during ischemia. They can also be used for enhancing wound healing, reducing scarring, or enhancing angiogenesis or arteriogenesis, and for treating cancer .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like IR, 1H-NMR, and Mass spectroscopy . For instance, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .

Scientific Research Applications

Triazole-based Inhibitors

Triazoles have been explored for their inhibitory properties against various enzymes. For example, isatin 1,2,3-triazoles have shown potent inhibition against caspase-3, an enzyme involved in apoptosis, indicating potential applications in cancer research and therapy (Yang Jiang & Trond Vidar Hansen, 2011).

Catalysis and Synthesis

Compounds containing sulfonyl groups adjacent to pyrrolidine have been utilized in catalytic processes and organic synthesis. For example, ionic liquids with sulfonyl functional groups have been used as efficient catalysts in the synthesis of complex organic compounds, demonstrating the utility of sulfonyl-containing compounds in facilitating chemical reactions (A. R. Moosavi‐Zare et al., 2013).

Drug Delivery Systems

Research on encapsulating lipophilic derivatives within water-soluble cages highlights the potential of using complex organic molecules for targeted drug delivery. Such studies suggest the application of structurally complex compounds in creating more effective and targeted pharmaceutical formulations (J. Mattsson et al., 2010).

Antimicrobial and Anticancer Properties

Compounds with pyrrolidine and dione structures have been synthesized and evaluated for their antimicrobial and anticancer activities. This suggests potential applications in developing new therapeutic agents based on the structural features of the compound (U. M. Kocyigit et al., 2018).

properties

IUPAC Name

1-[4-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c25-18-7-8-19(26)24(18)14-3-5-16(6-4-14)29(27,28)22-10-9-15(11-22)23-12-17(20-21-23)13-1-2-13/h3-6,12-13,15H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWAPHHZWWRVES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CCN(C3)S(=O)(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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